molecular formula C10H16N2O2 B2990106 N-(5-tert-butyl-1,2-oxazol-3-yl)propanamide CAS No. 74011-62-4

N-(5-tert-butyl-1,2-oxazol-3-yl)propanamide

Cat. No.: B2990106
CAS No.: 74011-62-4
M. Wt: 196.25
InChI Key: BDLVSEWUCZQDTD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)propanamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . This reaction is carried out under specific conditions, including the use of a platinum catalyst and controlled temperature settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(5-tert-butyl-1,2-oxazol-3-yl)propanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methyl cyanide or dimethyl sulfoxide (DMSO), bases like potassium carbonate (K2CO3), and catalysts such as nanocatalysts and metal catalysts . Major products formed from these reactions include substituted oxazole derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

N-(5-tert-butyl-1,2-oxazol-3-yl)propanamide can be compared with other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share the oxazole ring structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its tert-butyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-9(13)11-8-6-7(14-12-8)10(2,3)4/h6H,5H2,1-4H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLVSEWUCZQDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NOC(=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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